methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate
Overview
Description
Methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate is a heterocyclic compound belonging to the pyran family. This compound is notable for its complex structure, which includes multiple functional groups such as acetyl, amino, cyano, and carboxylate, making it a versatile molecule in synthetic organic chemistry. Its unique structure allows for a wide range of chemical reactions and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate typically involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This reaction is carried out in the presence of a catalytic amount of morpholine in propan-2-ol. The reaction conditions are mild, usually conducted at room temperature, and the reaction proceeds smoothly to yield the desired pyran derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents, making it a subject of interest in drug discovery and development.
Medicine: Its structural analogs are investigated for their pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The specific pathways and targets depend on the functional groups present and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acetyl-6-amino-4-(4-methylphenyl)-4H-pyran-2-carboxylate: Lacks the cyano group, which affects its reactivity and applications.
Ethyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, influencing its solubility and reactivity.
Methyl 3-acetyl-6-amino-5-cyano-4-phenyl-4H-pyran-2-carboxylate: Lacks the methyl group on the phenyl ring, which can alter its steric and electronic properties.
Uniqueness
Methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of the cyano group, in particular, enhances its potential as a precursor for further chemical modifications and the development of bioactive compounds.
Properties
IUPAC Name |
methyl 3-acetyl-6-amino-5-cyano-4-(4-methylphenyl)-4H-pyran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-9-4-6-11(7-5-9)14-12(8-18)16(19)23-15(17(21)22-3)13(14)10(2)20/h4-7,14H,19H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANWLSGGHCKVNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)C)C(=O)OC)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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